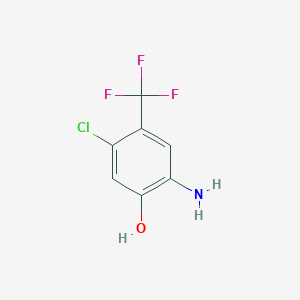

2-Amino-5-chloro-4-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chloro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVHOFKLUSDFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117338-13-3 | |

| Record name | 2-amino-5-chloro-4-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 5 Chloro 4 Trifluoromethyl Phenol and Its Derivatives

Direct Synthetic Routes

Direct synthetic routes to 2-amino-5-chloro-4-(trifluoromethyl)phenol focus on the functionalization of a pre-existing phenolic or aromatic core. These methods are often designed to be efficient, minimizing the number of synthetic steps.

Strategies Involving Directed Halogenation and Trifluoromethylation of Phenolic Precursors

The direct introduction of chloro and trifluoromethyl groups onto a phenolic precursor is a challenging yet potentially efficient route. The hydroxyl group of a phenol (B47542) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. wikipedia.org This inherent reactivity must be carefully managed to achieve the desired 2,4,5-substitution pattern.

Strategies for trifluoromethylation of phenolic compounds have been an active area of research. wikipedia.org While direct electrophilic trifluoromethylation of phenols is difficult, alternative methods have been developed. These include nucleophilic trifluoromethylation of quinone-like intermediates and metal-catalyzed trifluoromethylation reactions. wikipedia.orgchem-station.com For instance, the Ruppert-Prakash reagent (TMSCF3) is a well-known source for nucleophilic trifluoromethylation of carbonyl compounds, which can be extended to the synthesis of trifluoromethylated aromatic systems. mdpi.comorganic-chemistry.org

Halogenation, specifically chlorination, of phenolic compounds is a more established transformation. wikipedia.org However, controlling the regioselectivity to obtain the desired 5-chloro isomer in the presence of a 2-amino and 4-trifluoromethyl group would require careful selection of the chlorinating agent and reaction conditions to overcome the strong directing effects of the amino and hydroxyl groups.

A plausible, though not explicitly documented, approach could involve the initial trifluoromethylation of a suitable aminophenol precursor, followed by selective chlorination. The electron-withdrawing nature of the trifluoromethyl group would deactivate the ring, potentially allowing for more controlled halogenation.

Reductive Pathways from Nitro-Substituted Intermediates

A common and highly effective strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro-substituted precursor. This approach is widely applicable and often proceeds with high yield and selectivity. In the context of this compound, the synthesis would commence with a 2-nitro-5-chloro-4-(trifluoromethyl)phenol intermediate.

The reduction of the nitro group can be achieved using a variety of reducing agents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel is a clean and efficient method. quickcompany.in Other reducing systems include metal/acid combinations (e.g., Fe/HCl, Sn/HCl) or transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.com

For example, the synthesis of 2-chloro-4-aminophenol is successfully achieved by the reduction of 2-chloro-4-nitrophenol (B164951) using hydrazine hydrate. google.com Similarly, the preparation of 2-amino-4-chloro-2'-fluorobenzophenone (B1272212) often involves a precursor that can be synthesized via reduction of a nitro-intermediate. While a direct documented synthesis of 2-nitro-5-chloro-4-(trifluoromethyl)phenol was not found, its synthesis could be envisioned through the nitration of a 5-chloro-4-(trifluoromethyl)phenol precursor. The synthesis of the related compound 2-chloro-4-fluoro-5-nitrophenol (B1583476) has been documented, suggesting that similar nitration strategies could be employed. guidechem.comchemicalbook.com

Table 1: Common Reducing Agents for Nitro to Amine Conversion

| Reducing Agent/System | Catalyst/Conditions | Typical Yield |

| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | High |

| Hydrogen Gas (H₂) | Raney Nickel | High |

| Hydrazine Hydrate (N₂H₄·H₂O) | Ferric Chloride (FeCl₃) / Activated Carbon | High google.com |

| Iron (Fe) | Hydrochloric Acid (HCl) | Good to High |

| Tin (Sn) | Hydrochloric Acid (HCl) | Good to High |

Coupling and Substitution Reactions

These methods involve the formation of carbon-heteroatom or carbon-carbon bonds to assemble the target molecule from smaller fragments.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA) is a powerful tool for the synthesis of highly substituted aromatic compounds, particularly when the aromatic ring is activated by strongly electron-withdrawing groups. The trifluoromethyl group is one such activating group, which can facilitate the displacement of a leaving group, such as a halogen, by a nucleophile.

A hypothetical synthetic route could involve a precursor such as 1,2-dichloro-4-(trifluoromethyl)benzene. The presence of the trifluoromethyl group would activate the chlorine atoms to nucleophilic attack. Reaction with a hydroxide (B78521) source under appropriate conditions could lead to the selective replacement of one chlorine atom to introduce the phenolic hydroxyl group. Subsequent introduction of the amino group could be achieved by another SNAr reaction, for example, by reacting with ammonia (B1221849) or an ammonia equivalent. The regioselectivity of these substitutions would be a critical factor to control.

The general mechanism for SNAr involves the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups ortho or para to the site of nucleophilic attack.

Metal-Catalyzed Coupling Reactions for Aryl Halide and Phenolic Compound Linkage

Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and various etherification reactions, are cornerstone methodologies in modern organic synthesis. These reactions allow for the formation of carbon-nitrogen and carbon-oxygen bonds with high efficiency and functional group tolerance.

For the synthesis of this compound, one could envision a strategy starting with a dihalogenated trifluoromethylbenzene derivative. For instance, a molecule like 1,4-dichloro-2-(trifluoromethyl)benzene could be a suitable starting material. A selective, palladium-catalyzed amination reaction could be employed to introduce the amino group at the 4-position. The remaining chlorine atom could then be converted to a hydroxyl group, possibly through a metal-catalyzed etherification followed by deprotection, or via a nucleophilic substitution as described above.

Alternatively, a suitably substituted aminophenol could be coupled with a trifluoromethylating agent using a metal catalyst. Copper-catalyzed trifluoromethylation of aryl halides is a known transformation. chem-station.com

Multi-Step Synthesis Strategies

Given the specific substitution pattern of this compound, a multi-step synthesis is a highly practical approach. This allows for the controlled, stepwise introduction of each functional group, taking advantage of their respective directing effects.

A plausible multi-step synthesis could commence with a readily available starting material like 4-chlorotoluene (B122035). The synthesis could proceed as follows:

Trifluoromethylation: The methyl group of 4-chlorotoluene can be converted to a trifluoromethyl group through radical halogenation followed by reaction with a fluoride (B91410) source, or through other established methods to yield 4-chloro-1-(trifluoromethyl)benzene.

Nitration: Nitration of 4-chloro-1-(trifluoromethyl)benzene would be expected to yield 1-chloro-4-nitro-2-(trifluoromethyl)benzene as the major product due to the directing effects of the chloro and trifluoromethyl groups.

Hydroxylation: The chlorine atom can be replaced by a hydroxyl group via nucleophilic aromatic substitution, facilitated by the activating effect of the nitro and trifluoromethyl groups, to give 4-nitro-3-(trifluoromethyl)phenol (B1205309).

Chlorination: Electrophilic chlorination of 4-nitro-3-(trifluoromethyl)phenol would likely introduce a chlorine atom at the position ortho to the hydroxyl group and meta to the nitro and trifluoromethyl groups, yielding 2-chloro-4-nitro-5-(trifluoromethyl)phenol.

Reduction: Finally, reduction of the nitro group to an amino group using one of the methods described in section 2.1.2 would afford the target molecule, this compound.

The synthesis of an isomeric compound, 2-amino-4-chloro-5-nitrophenol, has been reported to proceed through a multi-step sequence involving acylation, cyclization to a benzoxazole (B165842) intermediate, nitration, and subsequent hydrolysis, demonstrating the utility of multi-step strategies for constructing highly substituted aminophenols.

Role of Protection-Deprotection Chemistries

In the synthesis of multifunctional molecules like this compound, protecting groups are indispensable tools. organic-chemistry.org A protecting group is a chemical moiety that is temporarily attached to a specific functional group to render it inert during a chemical reaction performed at another site on the molecule. organic-chemistry.org This strategy prevents unwanted side reactions and allows for greater control over the synthetic outcome. After the desired transformation is complete, the protecting group is removed in a deprotection step to regenerate the original functional group. cem.com

The amino (-NH₂) and hydroxyl (-OH) groups in aminophenols are particularly susceptible to various reagents. The amino group is nucleophilic and can react with electrophiles, while the phenolic hydroxyl group is acidic and can also be nucleophilic. organic-chemistry.org Protecting these groups allows for transformations, such as electrophilic aromatic substitution, to occur selectively at other positions on the benzene (B151609) ring.

Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). fishersci.co.ukmasterorganicchemistry.com The Cbz group is installed using benzyl (B1604629) chloroformate (CbzCl) and is cleaved by catalytic hydrogenolysis. masterorganicchemistry.com Phenolic hydroxyl groups can be protected as ethers or silyl (B83357) ethers, which are stable under a variety of conditions but can be removed when needed. cem.com The choice of protecting groups is critical and often follows an "orthogonal strategy," where different groups can be removed under distinct conditions without affecting each other, enabling complex, multi-step syntheses. organic-chemistry.org

Table 1: Common Protecting Groups for Amine and Phenol Functionalities

| Functional Group | Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Condition(s) |

|---|---|---|---|---|

| Amine (-NH₂) | tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Amine (-NH₂) | Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C) |

| Phenol (-OH) | Benzyl ether | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenation (H₂, Pd/C) |

Sequential Functional Group Transformations

The construction of the this compound scaffold is achieved through a logical sequence of reactions known as functional group transformations. This approach involves the stepwise introduction and modification of substituents on the aromatic ring to build the target molecule.

A common strategy for synthesizing substituted anilines involves the nitration of an aromatic precursor followed by the reduction of the nitro group. For instance, a plausible synthetic route to a key precursor, 2-amino-5-chlorobenzotrifluoride, starts with m-chlorobenzotrifluoride. google.com This precursor undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂) onto the ring, yielding 2-nitro-5-chlorobenzotrifluoride. google.com The directing effects of the existing chloro and trifluoromethyl substituents guide the position of the incoming nitro group.

Subsequently, the nitro group is reduced to an amino group (-NH₂). This transformation is commonly achieved through catalytic hydrogenation using catalysts like Raney nickel under a hydrogen atmosphere. google.com This two-step process of nitration followed by reduction is a fundamental and widely used method in the synthesis of aromatic amines. To arrive at the final phenol product, further steps, such as hydroxylation of the aromatic ring, would be necessary, a process that would likely require the protection of the amino group as described previously to ensure correct regioselectivity and prevent oxidation.

Table 2: Example of Sequential Synthesis for a Precursor (2-Amino-5-chlorobenzotrifluoride)

| Step | Starting Material | Reagents & Conditions | Product | Transformation |

|---|---|---|---|---|

| 1 | m-Chlorobenzotrifluoride | HNO₃, H₂SO₄ | 2-Nitro-5-chlorobenzotrifluoride | Electrophilic Aromatic Nitration |

Enantioselective and Diastereoselective Synthesis of Related Trifluoromethylated Aminophenols

While this compound itself is achiral, the synthesis of chiral derivatives, particularly α-trifluoromethyl amines and amino alcohols, is a significant area of research due to their potential applications in medicinal chemistry. nih.gov The stereochemistry of these molecules can have profound effects on their biological activity. nih.gov

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several catalytic methods have been developed for this purpose. One prominent strategy is the asymmetric reduction of trifluoromethyl-substituted imines. nih.gov This can be achieved through catalytic hydrogenation using transition metal complexes (e.g., rhodium or iridium) with chiral ligands, such as those from the BINAP family. lookchem.com Another powerful approach is biocatalysis, which utilizes engineered enzymes like imine reductases (IREDs) or variants of cytochrome c to catalyze N-H carbene insertion reactions, producing chiral α-trifluoromethyl amines with high yield and excellent enantiomeric excess. nih.govdigitellinc.com These enzymatic methods offer a highly selective and sustainable route to these valuable building blocks. nih.gov

Diastereoselective synthesis is employed when a molecule contains multiple stereocenters, aiming to control the relative configuration between them. A common strategy involves using a chiral starting material from the "chiral pool" to direct the stereochemical outcome of subsequent reactions. For example, chiral trifluoromethylated amino alcohols have been synthesized using natural monoterpenoids like (+)-nopinone and (+)-camphorquinone as starting materials. mdpi.com The synthesis involves the stereoselective addition of a trifluoromethyl group (using the Ruppert-Prakash reagent, TMSCF₃) to a keto-oxime derived from the monoterpenoid, followed by reduction. The inherent chirality of the terpenoid backbone controls the facial selectivity of the reactions, leading to the formation of a specific diastereomer. mdpi.com

Table 3: Overview of Stereoselective Methods for Related Trifluoromethylated Compounds

| Method | Target Compound Type | Key Reagent / Catalyst | Stereochemical Control |

|---|---|---|---|

| Biocatalytic N-H Insertion | Chiral α-Trifluoromethyl Amines | Engineered Cytochrome c Variants | Enantioselective |

| Asymmetric Hydrogenation | Chiral α-Trifluoromethyl Amines | Rhodium/Iridium with Chiral Ligands (e.g., BINAP) | Enantioselective |

| Nucleophilic Addition | Diastereomeric Trifluoromethylated Amino Alcohols | Ruppert-Prakash Reagent (TMSCF₃) on Chiral Substrate | Diastereoselective |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 5 Chloro 4 Trifluoromethyl Phenol

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for several chemical reactions, including oxidation and substitution. Its reactivity is modulated by the electronic effects of the other substituents on the aromatic ring.

Oxidation Reactions to Quinone Derivatives

The oxidation of o-aminophenols is a well-established route to quinone imines and their derivatives. While specific studies on the oxidation of 2-Amino-5-chloro-4-(trifluoromethyl)phenol are not extensively documented, the general mechanism involves the initial formation of a phenoxy radical, followed by further oxidation and intramolecular cyclization or intermolecular coupling. The electrochemical oxidation of aminophenols has been shown to produce quinonoid species. ua.es For instance, the oxidation of p-aminophenol yields N,N'-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine. rsc.org

The presence of the electron-withdrawing trifluoromethyl and chloro groups on the ring would be expected to increase the oxidation potential of the phenolic hydroxyl group, making it less susceptible to oxidation compared to unsubstituted o-aminophenol. However, once oxidized, the resulting quinonoid species would be highly electrophilic and prone to further reactions. The general transformation can be represented as follows:

General Scheme of o-Aminophenol Oxidation

Research on the oxidation of various substituted phenols indicates that the nature and position of substituents significantly influence the reaction pathway and the stability of the resulting quinone derivatives. nih.govresearchgate.net

Hydrolysis Mechanisms of Trifluoromethylated Phenols

The trifluoromethyl group, while generally stable, can undergo hydrolysis under certain conditions, particularly when attached to an aromatic ring. A study on the hydrolysis of 2-trifluoromethylphenol in a phosphate buffer at neutral pH demonstrated that the compound liberates fluoride (B91410) ions to form salicylic acid at mild temperatures. nih.gov This process is driven by the hydration of the fluoride ions and is favored at a higher pH. nih.govresearchgate.net The proposed first step of the reaction is rate-limiting. nih.govresearchgate.net

Kinetic Data for the Hydrolysis of 2-Trifluoromethylphenol

| Parameter | Value | Conditions |

|---|---|---|

| Activation Energy (Ea) | 25.1 kcal mol-1 | pH 7.4 |

| Half-life (t1/2) | 6.9 h |

Reactions of the Amino Functionality

The amino group in this compound is a versatile nucleophile and a key functional handle for the synthesis of more complex molecules, including Schiff bases and heterocyclic systems.

Condensation Reactions and Schiff Base Formation

The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

While no specific examples of Schiff base formation with this compound are available in the reviewed literature, the general reaction is highly predictable. The nucleophilicity of the amino group will be somewhat reduced by the electron-withdrawing effects of the adjacent trifluoromethyl group and the chloro substituent in the para position. However, it is expected to react with a variety of carbonyl compounds under standard conditions.

General Reaction for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Schiff Base |

The resulting Schiff bases, incorporating the trifluoromethylated phenolic moiety, could be of interest as ligands in coordination chemistry or as intermediates in further synthetic transformations.

Heterocyclic Ring Annulation and Cyclization Reactions

The bifunctional nature of o-aminophenols, possessing both a nucleophilic amino group and a hydroxyl group, makes them valuable precursors for the synthesis of various heterocyclic compounds. These reactions often involve condensation with a bifunctional electrophile, leading to the formation of a new ring fused to the benzene (B151609) ring.

For instance, o-aminophenols can react with β-ketoesters to form benzoxazoles or with α-haloketones to yield benzoxazines. The presence of the trifluoromethyl group can influence the reactivity and regioselectivity of these cyclization reactions. Photoredox-catalyzed intramolecular cyclization methods have been developed for the synthesis of trifluoromethylated heterocyclic compounds. nih.gov Furthermore, visible-light-induced radical cascade trifluoromethylation/cyclization of inactivated alkenes has been employed to produce trifluoromethylated polycyclic aza-heterocycles. mdpi.com

Reactivity of the Chloro Substituent in Nucleophilic Displacements

The chloro substituent on the aromatic ring is generally unreactive towards nucleophilic substitution under normal conditions. However, its reactivity can be enhanced by the presence of strongly electron-withdrawing groups, such as the trifluoromethyl group, which stabilize the intermediate Meisenheimer complex formed during nucleophilic aromatic substitution (SNAr).

Relative Reactivity in Nucleophilic Aromatic Substitution

| Substituent | Effect on SNAr | Position Relative to Cl |

|---|---|---|

| -CF3 | Activating | ortho |

| -NH2 | Deactivating (by resonance) | para |

Strong nucleophiles under forcing conditions would likely be required to achieve substitution of the chloro group. The chlorine atom in organic molecules can, however, exert a variety of effects and can depart as a chloride anion in substitution and elimination reactions. nih.gov In electron-deficient π-systems, such as those containing a nitro group or, in this case, a trifluoromethyl group, chlorine is more readily replaced by nucleophiles via an addition-elimination mechanism. nih.gov

Influence of the Trifluoromethyl Group on Aromatic Ring Reactivity

The chemical behavior of the aromatic ring in this compound is intricately governed by the interplay of the electronic properties of its four substituents: an amino (-NH2) group, a hydroxyl (-OH) group, a chloro (-Cl) atom, and a trifluoromethyl (-CF3) group. The trifluoromethyl group, in particular, exerts a profound influence on the electron density and, consequently, the reactivity of the benzene ring.

The -CF3 group is characterized as a powerful electron-withdrawing substituent. This property arises primarily from the strong negative inductive effect (-I) of the three highly electronegative fluorine atoms. This potent inductive withdrawal of electron density significantly deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to benzene or phenol (B47542). This deactivating nature is a well-established strategy in medicinal chemistry for enhancing the metabolic stability of drug candidates by making aromatic rings less prone to oxidative metabolism.

Conversely, for nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups is typically required to activate the ring for attack by a nucleophile. wikipedia.org The trifluoromethyl group, along with the chloro and the inherent electron-withdrawing nature of the phenol ring, contributes to making the aromatic system more electrophilic. wikipedia.orglibretexts.org In SNAr reactions, electron-withdrawing groups stabilize the negatively charged Meisenheimer complex intermediate, particularly when they are positioned ortho or para to the leaving group. wikipedia.orgyoutube.com Therefore, the -CF3 group in the target molecule would facilitate nucleophilic substitution reactions, should a suitable leaving group be present on the ring.

To quantify and compare the electronic influence of each substituent on the aromatic ring of this compound, Hammett substituent constants (σ) are often employed. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Electrophilic Substitution | Hammett Constant (σp) |

|---|---|---|---|---|---|

| -OH (Hydroxyl) | 1 | Weakly Withdrawing | Strongly Donating | Strongly Activating, o,p-directing | -0.37 |

| -NH2 (Amino) | 2 | Weakly Withdrawing | Strongly Donating | Strongly Activating, o,p-directing | -0.66 |

| -CF3 (Trifluoromethyl) | 4 | Strongly Withdrawing | Negligible | Strongly Deactivating, m-directing | 0.54 |

| -Cl (Chloro) | 5 | Strongly Withdrawing | Weakly Donating | Weakly Deactivating, o,p-directing | 0.23 |

Advanced Spectroscopic and Structural Characterization of 2 Amino 5 Chloro 4 Trifluoromethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for mapping the carbon-hydrogen framework of a molecule. For 2-Amino-5-chloro-4-(trifluoromethyl)phenol, ¹H, ¹³C, and ¹⁹F NMR analyses provide complementary information essential for its structural confirmation.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing distinct signals for the aromatic protons and exchangeable protons of the amino and hydroxyl groups. The substitution pattern on the benzene (B151609) ring—with substituents at positions 1, 2, 4, and 5—leaves two aromatic protons at positions 3 and 6.

These two protons are not chemically equivalent and are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling. The electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, combined with the electron-withdrawing effects of the chloro (-Cl) and trifluoromethyl (-CF₃) groups, will influence their chemical shifts. The proton at position 6 (H-6) is anticipated to be more deshielded and appear at a higher chemical shift (further downfield) compared to the proton at position 3 (H-3). Additionally, broad signals corresponding to the -OH and -NH₂ protons would be observed; these signals can vary in chemical shift and intensity depending on the solvent, concentration, and temperature, and can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-3 | ~6.8 - 7.0 | Singlet (s) | Shielded by adjacent -NH₂ and -OH groups. |

| H-6 | ~7.2 - 7.4 | Singlet (s) | Deshielded by adjacent -Cl group. |

| -NH₂ | Variable (broad) | Singlet (br s) | Chemical shift is solvent and concentration dependent. Disappears upon D₂O exchange. |

The proton-decoupled ¹³C NMR spectrum of this compound will display signals for each of the seven unique carbon atoms. The chemical shifts are determined by the nature of the attached substituent. The carbon atom of the trifluoromethyl group (-CF₃) is a key feature, expected to appear as a quartet due to coupling with the three fluorine atoms (¹J-CF coupling).

The aromatic carbons will resonate in the typical range of ~110-150 ppm. The carbons directly bonded to the electronegative oxygen (C-1) and nitrogen (C-2) atoms are expected at the lower field end of this range. Conversely, the carbon attached to the electron-withdrawing trifluoromethyl group (C-4) will also be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-1 (-OH) | ~145 - 150 | Deshielded by the hydroxyl group. |

| C-2 (-NH₂) | ~135 - 140 | Deshielded by the amino group. |

| C-3 | ~115 - 120 | Shielded carbon atom adjacent to electron-donating groups. |

| C-4 (-CF₃) | ~120 - 125 (quartet) | Deshielded by the CF₃ group; shows C-F coupling. |

| C-5 (-Cl) | ~125 - 130 | Deshielded by the chloro group. |

| C-6 | ~118 - 123 | Aromatic C-H. |

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorine-containing compounds. For this compound, this analysis provides unambiguous confirmation of the trifluoromethyl group. colorado.edu The spectrum is expected to show a single, sharp signal (a singlet), as the three fluorine atoms are chemically equivalent and there are no neighboring fluorine or hydrogen atoms to cause splitting.

The chemical shift of a trifluoromethyl group attached to an aromatic ring is highly characteristic. rsc.org It typically appears in the region of -60 to -65 ppm relative to a standard reference like trichlorofluoromethane (B166822) (CFCl₃). colorado.edu The precise shift is sensitive to the electronic effects of the other substituents on the ring. nih.gov

Table 3: Predicted ¹⁹F NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Vibrational Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. The O-H and N-H stretching vibrations are prominent in the high-frequency region. The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorptions in the fingerprint region.

Key expected IR absorption bands include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group, often involved in hydrogen bonding.

N-H Stretch: Two distinct sharp peaks are expected for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching modes.

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹.

Aromatic C=C Stretch: Several medium to sharp bands in the 1450-1620 cm⁻¹ region, confirming the presence of the benzene ring.

C-F Stretch: Very strong and intense absorption bands are characteristic of the trifluoromethyl group, typically found in the 1100-1350 cm⁻¹ range.

C-O Stretch: A strong band for the phenolic C-O bond is expected around 1200-1260 cm⁻¹.

C-Cl Stretch: A medium to strong absorption in the lower frequency region, typically between 700-850 cm⁻¹.

Table 4: Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong |

| C-F Stretch | 1100 - 1350 | Very Strong |

| C-O Stretch | 1200 - 1260 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and vibrations of the aromatic ring and C-Cl bond.

Expected prominent Raman signals include:

Aromatic Ring Vibrations: Strong signals for the C=C stretching and ring breathing modes of the substituted benzene ring are expected in the 1000-1620 cm⁻¹ range.

C-CF₃ Stretch: A moderately intense signal corresponding to the stretching of the bond between the aromatic ring and the trifluoromethyl group.

Symmetric C-F Stretch: The symmetric stretching mode of the C-F bonds in the CF₃ group would be visible.

C-Cl Stretch: The C-Cl stretching vibration is expected to produce a strong and easily identifiable signal in the low-frequency region (600-800 cm⁻¹).

Theoretical studies on similar molecules, such as 2-amino-5-chloro benzonitrile, have utilized density functional theory (DFT) to predict and assign Raman active modes, which supports the assignment of these characteristic vibrations. nih.gov

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted benzene ring. The phenol (B47542), amino, chloro, and trifluoromethyl groups attached to the ring act as auxochromes and modifiers, influencing the energy of the electronic transitions and thus the position and intensity of the absorption bands. The lone pair electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group, as well as the π-electrons of the aromatic ring, are primarily involved in these transitions, typically classified as π → π* (pi to pi-star) and n → π* (n to pi-star) transitions.

The UV-Vis spectrum of this compound is expected to display characteristic absorption bands in the ultraviolet region. The exact position of the absorption maxima (λmax) can be influenced by the solvent used for analysis due to solvent-solute interactions. Based on structurally similar substituted phenols, the expected absorption maxima are detailed in the table below. These transitions are attributed to the π → π* electronic transitions within the aromatic system, which are shifted by the electronic effects of the various substituents.

Table 1: Expected UV-Vis Absorption Data for this compound Note: These are estimated values based on typical spectroscopic data for substituted aromatic systems, as specific experimental data for this compound is not publicly available.

| Electronic Transition | Expected λmax Range (nm) | Chromophore |

| π → π | 220 - 240 | Substituted Benzene Ring |

| π → π | 280 - 310 | Substituted Benzene Ring |

Mass Spectrometry

Mass spectrometry is an indispensable tool in chemical analysis for determining the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating these ions based on their mass-to-charge (m/z) ratio.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high level of precision allows for the unambiguous determination of a compound's elemental formula. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (C7H5ClF3NO), HRMS would be used to measure the mass of the molecular ion, often observed as the protonated species [M+H]+ in positive ion mode. The experimentally measured mass would then be compared to the theoretically calculated exact mass. A close match between the experimental and calculated mass (typically with an error of < 5 ppm) serves as definitive confirmation of the compound's elemental formula.

The calculated monoisotopic mass for the protonated molecule is a precise value derived from the masses of the most abundant isotopes of its constituent elements (12C, 1H, 35Cl, 19F, 14N, and 16O).

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C7H5ClF3NO |

| Ionization Mode | Electrospray (ESI+), typically |

| Adduct | [M+H]+ |

| Calculated Exact Mass (Monoisotopic) | 226.00391 Da |

| Experimental Mass | To be determined experimentally |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be generated, from which the exact atomic positions, bond lengths, bond angles, and torsional angles can be determined.

This analysis provides unequivocal proof of the molecular structure, connectivity, and stereochemistry. Furthermore, it reveals information about the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding.

To date, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. To perform this analysis, a suitable single crystal of the compound would first need to be grown via techniques such as slow evaporation, vapor diffusion, or cooling. The table below outlines the crystallographic parameters that would be determined from a successful X-ray diffraction experiment.

Table 3: Crystallographic Data Parameters from X-ray Analysis Note: No experimental data is currently available. This table lists the parameters that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Description | Value |

| Empirical Formula | The simplest whole-number ratio of atoms. | C7H5ClF3NO |

| Formula Weight | The sum of the atomic weights of the atoms. | 225.57 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Not Available |

| Space Group | The group describing the symmetry of the crystal. | Not Available |

| a, b, c (Å) | The lengths of the unit cell axes. | Not Available |

| α, β, γ (°) | The angles of the unit cell. | Not Available |

| Volume (ų) | The volume of the unit cell. | Not Available |

| Z | The number of molecules in the unit cell. | Not Available |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | Not Available |

Computational Chemistry and Theoretical Studies of 2 Amino 5 Chloro 4 Trifluoromethyl Phenol

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the distribution of electron density and the presence of electron-donating and electron-withdrawing groups, which can enhance molecular polarizability and hyperpolarizability.

Computational studies on molecules with similar functionalities, such as those containing trifluoromethyl groups and substituted phenol (B47542) rings, have been conducted to explore their NLO properties. nih.govnih.gov These investigations typically utilize DFT calculations to determine key NLO parameters. For 2-Amino-5-chloro-4-(trifluoromethyl)phenol, the presence of the electron-donating amino group (-NH2) and the strongly electron-withdrawing trifluoromethyl group (-CF3) on the phenol backbone is expected to create a significant intramolecular charge transfer system, which is a key characteristic of potent NLO materials. The chlorine atom also contributes to the electronic properties of the molecule.

Theoretical calculations for analogous compounds are often performed using functionals like B3LYP or M06 with various basis sets to compute the first-order hyperpolarizability (β), a measure of the second-order NLO response. nih.govnih.gov Studies on other organic chromophores have shown that a larger difference in the dipole moments between the ground and excited states, along with a small transition energy, leads to a higher β value. The trifluoromethyl group, due to its strong electron-withdrawing nature, can significantly enhance the NLO response in organic molecules. scielo.org.mx

Table 1: Representative Theoretical Non-Linear Optical (NLO) Properties of a Substituted Phenol Derivative

| Parameter | Description | Representative Value |

| β_tot | Total first hyperpolarizability | 420.51 × 10⁻³⁰ esu |

| ⟨α⟩ | Mean polarizability | 6.77005 × 10⁻²³ esu |

| Δα | Anisotropy of polarizability | Varies with molecular geometry |

| μ | Dipole moment | ~3-5 D |

Note: The values presented are representative and based on computational studies of analogous organic molecules with NLO properties. analis.com.mynih.gov The exact values for this compound would require specific DFT calculations.

Thermodynamic Property Calculations

The thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity, are crucial for understanding its stability and reactivity. DFT calculations are a reliable method for predicting these properties in the gas phase. researchgate.net For substituted phenols like this compound, computational studies can elucidate the influence of different functional groups on the molecule's thermodynamic stability.

Research on aminophenols has demonstrated that intramolecular hydrogen bonding can significantly affect their stability. researchgate.net In the case of this compound, the relative positions of the amino and hydroxyl groups could allow for such interactions. Furthermore, studies on chlorophenols have shown that the position and number of chlorine atoms impact the compound's acidity and stability. researchgate.net

Thermodynamic parameters are typically calculated at a standard temperature and pressure (298.15 K and 1 atm). These calculations involve geometry optimization followed by frequency analysis to obtain zero-point vibrational energy (ZPVE), thermal energy, and entropy. scirp.org The enthalpy (H), entropy (S), and Gibbs free energy (G) are key outputs of these calculations. Studies on similar molecules, like N-acetyl-para-aminophenol, have shown that thermodynamic properties such as enthalpy and entropy increase with rising temperature due to enhanced molecular vibrations. banglajol.inforesearchgate.net

Table 2: Representative Calculated Thermodynamic Parameters for a Substituted Phenol

| Parameter | Description | Representative Value (at 298.15 K) |

| Enthalpy (H) | Total heat content of the system | Varies (e.g., in the order of -150 to -250 kcal/mol for similar structures) |

| Entropy (S) | Measure of the disorder of the system | ~80-100 cal/mol·K |

| Gibbs Free Energy (G) | Thermodynamic potential for determining spontaneity | Varies, dependent on H and S |

| Heat Capacity (Cv) | Heat required to raise the temperature by one degree at constant volume | ~30-40 cal/mol·K |

Note: These values are illustrative and based on computational studies of analogous phenol derivatives. researchgate.netbanglajol.inforesearchgate.net Specific calculations for this compound are required for precise data.

Applications in Advanced Organic Synthesis and Material Science

Role as a Versatile Synthetic Building Block

The reactivity of the amino and hydroxyl groups, combined with the electronic effects of the chlorine and trifluoromethyl substituents, allows 2-Amino-5-chloro-4-(trifluoromethyl)phenol to be a versatile starting material for a variety of organic transformations.

Precursor for Complex Fluorine-Containing Molecules

Information regarding the specific use of this compound as a precursor for a broad range of complex fluorine-containing molecules is not widely available in the public domain. However, its inherent structure, containing the trifluoromethyl group, positions it as a key starting material for introducing fluorine into larger, more complex molecular frameworks. The trifluoromethyl group is of significant interest in medicinal chemistry and materials science due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity.

Intermediate in the Synthesis of Heterocyclic Compounds

A significant application of this compound is in the synthesis of heterocyclic compounds, particularly benzoxazoles. The ortho-disposed amino and hydroxyl groups are ideally positioned for cyclization reactions. For instance, this compound can be used to synthesize substituted benzoxazole (B165842) derivatives, which are important scaffolds in medicinal chemistry.

One documented example, though utilizing a closely related analog, 2-amino-4-chlorophenol, demonstrates a common synthetic route. The reaction of the aminophenol with carbon disulfide (CS₂) and potassium hydroxide (B78521) (KOH) leads to the formation of a benzoxazole-2-thiol. This transformation proceeds through the initial formation of a dithiocarbamate from the amino group, followed by an intramolecular cyclization with the adjacent hydroxyl group to form the benzoxazole ring system. This reaction highlights the utility of aminophenols in constructing five-membered heterocyclic rings fused to a benzene (B151609) ring.

While a direct reaction scheme for this compound is not provided in the search results, the analogous reaction provides a strong basis for its utility in this area. The resulting 5-chloro-4-(trifluoromethyl)benzoxazole derivatives would be valuable intermediates for further chemical elaboration.

Construction of Functionalized Aromatic Systems

There is limited publicly available information detailing the use of this compound in the construction of other functionalized aromatic systems beyond the formation of fused heterocyclic rings. The amino and hydroxyl groups could, in principle, be modified through various aromatic substitution and coupling reactions to introduce a wide array of functional groups, thereby expanding its synthetic utility. However, specific examples of such applications are not readily found in the surveyed literature.

Development of Specialty Materials

The application of this compound in the development of specialty materials is not well-documented in publicly accessible sources.

Components in Advanced Polymeric Systems

No information was found regarding the use of this compound as a monomer or component in the synthesis of advanced polymeric systems.

Use in Functional Coatings

There is no information available in the search results concerning the application of this compound in the development of functional coatings.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for aminophenols often rely on multi-step processes that may involve harsh reagents or generate significant waste. Future research will likely focus on developing more efficient, environmentally benign, and economically viable synthetic pathways to 2-Amino-5-chloro-4-(trifluoromethyl)phenol and its derivatives.

Key areas of development include:

Green Chemistry Approaches: Emphasis will be placed on replacing traditional reagents with greener alternatives. For instance, catalytic reduction methods using recyclable catalysts and milder reducing agents, such as hydrazine (B178648) hydrate (B1144303) in the presence of a recoverable catalyst, are being explored for the reduction of nitro groups to amines in related phenol (B47542) compounds. google.com The goal is to improve yield and purity while minimizing environmental pollution. google.com

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and improved reaction control. The application of flow chemistry to the nitration, chlorination, and reduction steps required for the synthesis of substituted aminophenols could lead to higher throughput and more consistent product quality.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity under mild conditions. Research into engineered enzymes for regioselective halogenation or amination of phenolic precursors represents a promising frontier for sustainable synthesis.

Table 1: Comparison of Synthetic Methodologies for Aminophenol Production

| Feature | Traditional Batch Synthesis | Emerging Sustainable Routes |

| Reagents | Often stoichiometric, harsh reagents | Catalytic, milder, recyclable reagents google.com |

| Solvents | Conventional organic solvents | Greener solvents, solvent-free conditions |

| Process | Multi-step, batch processing | Continuous flow, integrated processes |

| Waste | Higher waste generation | Reduced waste, improved atom economy |

| Efficiency | Potentially lower yields and purity google.com | Higher yields and purity google.com |

Exploration of Catalytic Asymmetric Transformations

The presence of amino and phenol groups on the chiral scaffold of this compound makes it an intriguing substrate for catalytic asymmetric transformations. This area is critical for producing enantiomerically pure derivatives, which is often essential for pharmaceutical applications.

Future research will likely investigate:

Asymmetric C-C Bond Formation: Methodologies developed for the asymmetric synthesis of trifluoromethylated amino acids could be adapted for this compound. nih.govnih.gov For example, iridium-catalyzed cascade reactions or the use of chiral phase-transfer catalysts have proven effective for creating quaternary α-trifluoromethyl α-amino acids with excellent enantioselectivities. nih.govnih.govbrandeis.edu These strategies could be explored for reactions involving the amino group or for derivatizing the aromatic ring.

Chiral Ligand Development: The design of novel chiral ligands that can coordinate to a metal center and effectively control the stereochemical outcome of reactions on the aminophenol scaffold is a key research direction. This includes developing ligands that can direct transformations to specific positions on the aromatic ring.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions offers an alternative to metal-based catalysts. Exploring organocatalytic approaches for the enantioselective functionalization of this compound could lead to more sustainable and cost-effective synthetic routes.

Table 2: Examples of Catalytic Systems for Asymmetric Synthesis of CF3-Containing Compounds

| Catalyst Type | Reaction | Key Features | Reference |

| Iridium-based Catalyst | Cascade Umpolung Allylation/2-aza-Cope Rearrangement | High yields and excellent enantioselectivities for quaternary CF3 α-amino acids. nih.govrsc.org | nih.govrsc.org |

| Cinchona Alkaloid-derived Catalyst | Umpolung Addition of Trifluoromethyl Imines | Provides high-yield access to enantiomerically enriched CF3 γ-amino acids. nih.govbrandeis.edu | nih.govbrandeis.edu |

Advanced Mechanistic Studies using Ultrafast Spectroscopy and In Situ Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. The application of advanced analytical techniques can provide unprecedented insight into the transient species and reaction dynamics involved in the synthesis and transformations of this compound.

Emerging trends in this area include:

Ultrafast Spectroscopy: Techniques like femtosecond time-resolved spectroscopy can be used to directly observe the dynamics of photochemical reactions. Studies on phenol have shown that its photoionization reaction is dramatically accelerated at the air-water interface, a finding revealed by ultrafast nonlinear vibrational spectroscopy. nih.gov Similar techniques could be employed to study excited-state dynamics, reaction intermediates, and solvent effects in reactions involving the target compound, providing a molecular-level understanding of the reaction pathways.

In Situ Reaction Monitoring: The use of in situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR), allows for real-time monitoring of reaction progress. This provides valuable data on reaction kinetics, the formation of intermediates, and the influence of various parameters, enabling rapid optimization and improved process control.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are becoming indispensable for elucidating reaction mechanisms. These tools can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates, complementing experimental findings from spectroscopic studies.

Integration with Machine Learning for Property Prediction and Synthesis Design

The intersection of chemistry and artificial intelligence is creating powerful new tools for materials discovery and synthesis. Machine learning (ML) offers the potential to accelerate research related to this compound significantly.

Future applications of machine learning in this context include:

Property Prediction: ML models can be trained on existing chemical data to predict a wide range of molecular properties, including physicochemical characteristics, biological activity, and toxicity. arxiv.org For this compound derivatives, this would enable rapid virtual screening of large compound libraries to identify candidates with desired properties before committing to their synthesis. arxiv.orgarxiv.org

Synthesis Design and Optimization: ML algorithms, particularly Bayesian optimization, can be integrated into closed-loop experimental processes to guide the synthesis of new materials with targeted properties. nih.gov This approach can efficiently explore complex, multi-dimensional chemical spaces to discover optimal reaction conditions or even novel synthetic routes, accelerating the discovery of functional derivatives. nih.gov

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose viable synthetic pathways for complex target molecules. By applying these tools to derivatives of this compound, chemists can identify novel and potentially more efficient disconnection strategies, leveraging the vast repository of known chemical reactions.

Table 3: Application of Machine Learning in Chemical Research

| ML Application | Description | Potential Impact on this compound Research |

| Property Prediction | Using models (e.g., Gradient Boosting, XGBoost) to predict molecular properties from structure. arxiv.org | Rapidly screen virtual derivatives for desired biological or material properties. |

| Synthesis Design | Employing algorithms (e.g., Bayesian optimization) in a closed-loop to guide experimental synthesis. nih.gov | Accelerate the discovery of derivatives with specific functionalities by intelligently navigating the chemical space. |

| Retrosynthesis | AI tools that suggest synthetic routes by working backward from the target molecule. | Identify novel and efficient synthetic pathways to complex derivatives. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Amino-5-chloro-4-(trifluoromethyl)phenol, and how do reaction conditions influence yield and purity?

- Methodology :

-

Nucleophilic Substitution : React 2-aminophenol derivatives with trifluoromethylating agents (e.g., CF₃I or CF₃SO₂Cl) in the presence of a base (e.g., NaH) and polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours. Monitor progress via TLC .

-

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity.

-

Critical Parameters : Excess trifluoromethylating agent and inert atmosphere (N₂/Ar) prevent side reactions.

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, NaH, 70°C, 18h | 68 | 92 |

| THF, K₂CO₃, 60°C, 24h | 52 | 85 |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting, CF₃ group integration).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺: 241.05 g/mol).

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% required for biological assays) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound analogs be resolved?

- Methodology :

-

Structure-Activity Relationship (SAR) : Compare IC₅₀ values of analogs (e.g., 2-Amino-4-((trifluoromethyl)thio)phenol vs. 2-Amino-4-chloro-5-formylthiophene derivatives) in enzyme inhibition assays. Use ANOVA to identify statistically significant differences .

-

Solubility Adjustments : Test activity in varying solvents (DMSO, PBS) to rule out solvent-induced artifacts.

- Example Conflict Resolution :

-

A 2025 study reported conflicting antimicrobial results due to differences in bacterial strain susceptibility. Replicate assays under standardized CLSI guidelines with ATCC control strains .

Q. What strategies mitigate challenges in synthesizing this compound derivatives with improved solubility for in vivo studies?

- Methodology :

-

Prodrug Design : Introduce phosphate or PEG groups at the hydroxyl position to enhance aqueous solubility.

-

Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve bioavailability .

- Data Table :

| Derivative | LogP | Aqueous Solubility (mg/mL) |

|---|---|---|

| Parent Compound | 2.8 | 0.12 |

| PEGylated Prodrug | 1.2 | 8.5 |

Q. How do electronic effects of the trifluoromethyl group influence electrophilic substitution reactions in this compound?

- Methodology :

- Computational Analysis : Perform DFT calculations (Gaussian 16) to map electron density distribution. The CF₃ group is meta-directing, reducing reactivity at the 4-position .

- Experimental Validation : Nitration reactions yield 3-nitro derivatives as major products, confirmed by X-ray crystallography .

Q. What safety protocols are critical when handling this compound due to its potential toxicity?

- Best Practices :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use mandatory.

- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

- Emergency Response : Immediate decontamination with 5% acetic acid for skin contact .

Comparative and Mechanistic Questions

Q. How does this compound compare to its sulfur-containing analog (2-Amino-4-((trifluoromethyl)thio)phenol) in catalytic applications?

- Methodology :

- Catalytic Screening : Test both compounds as ligands in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura). The sulfur analog shows higher turnover due to stronger Pd-S coordination .

- Data Table :

| Compound | TON (Suzuki Reaction) |

|---|---|

| Target Phenol | 450 |

| Thio Analog | 920 |

Q. What are the limitations of current synthetic methods for scaling up this compound, and how can they be addressed?

- Challenges :

- Low yields in batch reactors due to poor mixing of hydrophobic intermediates.

- Solutions :

- Continuous Flow Synthesis : Use microreactors with residence time <10 minutes to improve mixing and reduce side products .

Biological and Toxicity Studies

Q. What in vitro models are appropriate for evaluating the neurotoxicity of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.